molecular formula C7H8ClNS B2639413 3-Chloro-2-(methylsulfanyl)aniline CAS No. 19284-91-4

3-Chloro-2-(methylsulfanyl)aniline

Cat. No.: B2639413
CAS No.: 19284-91-4
M. Wt: 173.66
InChI Key: WYILPFRFCVIKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.67 g/mol . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and a methylsulfanyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-nitrotoluene with ammonium polysulfide in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at temperatures ranging from 110°C to 140°C for 12-20 hours . Another method involves the reaction of 6-chloro-2-nitrotoluene with ammonium salts in water, followed by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(methylsulfanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylsulfanyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(methylsulfanyl)aniline is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYILPFRFCVIKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.